![molecular formula C12H24N2 B15090673 (3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine](/img/structure/B15090673.png)
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring substituted by a 4-methylcyclohexylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylcyclohexylmethanol and pyrrolidine.
Formation of Intermediate: The 4-methylcyclohexylmethanol is converted to 4-methylcyclohexylmethyl chloride using thionyl chloride (SOCl2) under reflux conditions.
Nucleophilic Substitution: The resulting 4-methylcyclohexylmethyl chloride is then reacted with pyrrolidine in the presence of a base such as sodium hydride (NaH) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of (3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, affecting signal transmission and neuronal activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-2-amine: Similar structure with a different substitution pattern on the pyrrolidine ring.
(3S)-1-[(4-Methylcyclohexyl)methyl]piperidin-3-amine: Similar structure with a piperidine ring instead of a pyrrolidine ring.
(3S)-1-[(4-Methylcyclohexyl)methyl]azetidin-3-amine: Similar structure with an azetidine ring instead of a pyrrolidine ring.
Uniqueness
(3S)-1-[(4-Methylcyclohexyl)methyl]pyrrolidin-3-amine is unique due to its specific chiral configuration and the presence of a 4-methylcyclohexylmethyl group. This unique structure imparts distinct physicochemical properties and biological activities, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H24N2 |
|---|---|
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
(3S)-1-[(4-methylcyclohexyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C12H24N2/c1-10-2-4-11(5-3-10)8-14-7-6-12(13)9-14/h10-12H,2-9,13H2,1H3/t10?,11?,12-/m0/s1 |
InChI-Schlüssel |
YXQODXHMCVTGMH-MCIGGMRASA-N |
Isomerische SMILES |
CC1CCC(CC1)CN2CC[C@@H](C2)N |
Kanonische SMILES |
CC1CCC(CC1)CN2CCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]propanenitrile](/img/structure/B15090596.png)
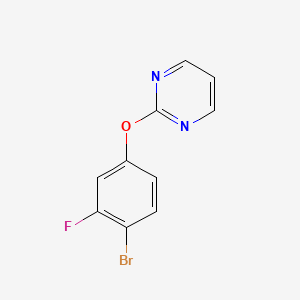
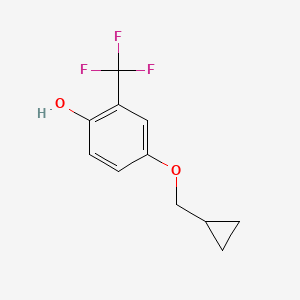
![2-[2-(Propane-2-sulfonyl)ethyl]piperidine](/img/structure/B15090611.png)
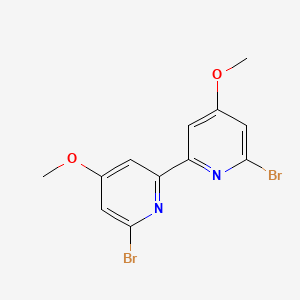
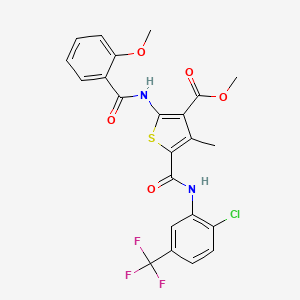
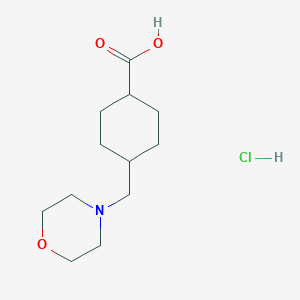

![4-[(6-Methyl-1H-indol-1-yl)methyl]aniline](/img/structure/B15090643.png)

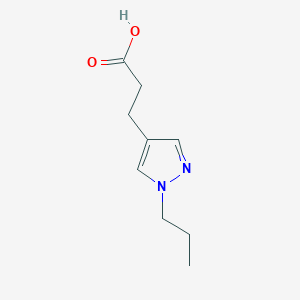
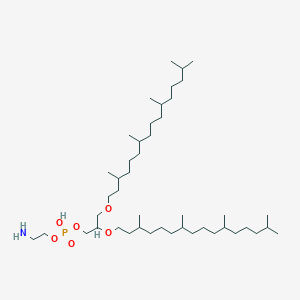
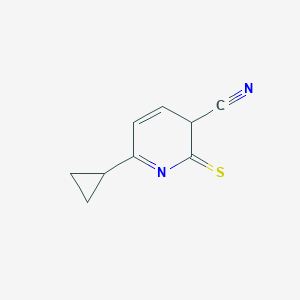
![{[1-(Cyclopropanesulfonyl)piperidin-4-yl]methyl}(ethyl)amine](/img/structure/B15090678.png)
